molecular formula C19H24N4 B6445773 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine CAS No. 2549063-11-6

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine

Cat. No.: B6445773
CAS No.: 2549063-11-6
M. Wt: 308.4 g/mol
InChI Key: SIGQTLDQMGOPCR-UHFFFAOYSA-N
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Description

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine is a complex organic compound featuring a phthalazine core substituted with a 1-methyl group and a 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl moiety

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-methylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-13-17-7-2-3-8-18(17)19(21-20-13)23-11-16(12-23)22-9-14-5-4-6-15(14)10-22/h2-3,7-8,14-16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQTLDQMGOPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the 1-methyl Group: Methylation of the phthalazine core can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Azetidine Moiety: The azetidine ring can be constructed via cyclization reactions involving suitable amine precursors.

    Attachment of the Octahydrocyclopenta[c]pyrrole: This step involves the coupling of the azetidine moiety with the octahydrocyclopenta[c]pyrrole unit, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration as a potential therapeutic agent or drug candidate.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.

    Azetidine Derivatives: Compounds featuring the azetidine ring with various functional groups.

    Cyclopenta[c]pyrrole Derivatives: Compounds containing the cyclopenta[c]pyrrole unit with different substituents.

Uniqueness

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties not observed in other similar compounds

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